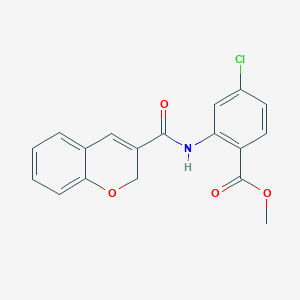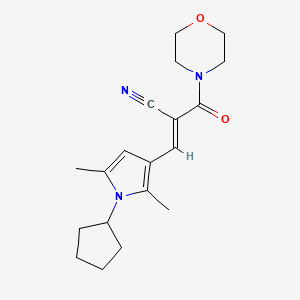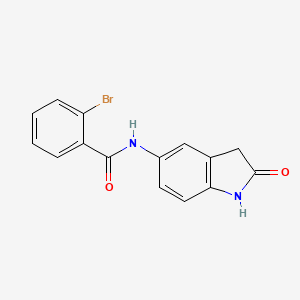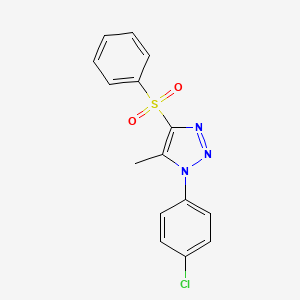![molecular formula C18H17N3OS B2465589 Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone CAS No. 681170-11-6](/img/structure/B2465589.png)
Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Potential
The compound Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone and its derivatives have been identified as promising chemotypes with antimicrobial and antitubercular activities. Studies have shown that certain derivatives of this compound exhibit significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with minimal inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as therapeutic agents against tuberculosis. These findings are supported by robust structure-activity relationship (SAR) analysis, highlighting the therapeutic index and low cytotoxicity of these compounds, which makes them promising candidates for further development as antitubercular drugs (Pancholia et al., 2016).
Antibacterial and Antifungal Activities
This compound derivatives have also been evaluated for their antibacterial and antifungal properties. These compounds have demonstrated variable and modest activity against a range of bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents. The structural diversity of these compounds allows for the exploration of various pharmacophoric features essential for antimicrobial activity, offering a pathway for the development of new antimicrobial agents (Patel et al., 2011).
Potential for Anticonvulsant Applications
The structural framework of this compound has been explored for anticonvulsant activities as well. The synthesis and evaluation of novel derivatives have indicated that certain compounds within this series possess significant anticonvulsant activity, highlighting the potential of this scaffold in the development of new anticonvulsant agents. The pharmacophoric model studies associated with these compounds provide valuable insights into the structural requirements for anticonvulsant activity, guiding future drug design efforts in this therapeutic area (Rajak et al., 2009).
Spectroscopic and Computational Analysis
The this compound scaffold has also been the subject of detailed spectroscopic and computational studies. These investigations have focused on understanding the molecular geometry, vibrational frequencies, and electronic properties of these compounds using density functional theory (DFT) and other computational methods. Such studies are crucial for elucidating the structural and electronic factors that contribute to the biological activities of these compounds, providing a foundation for rational drug design (Rajaraman et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anti-inflammatory properties , suggesting potential targets could be inflammatory pathways or enzymes such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate inflammatory responses.
Pharmacokinetics
The compound’s molecular weight (31141) and physical form (solid) suggest it may have suitable properties for oral administration .
Result of Action
Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may lead to a reduction in inflammation at the cellular level.
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(14-6-7-16-17(12-14)23-13-19-16)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHDWFIUJYEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2465507.png)
![(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2465508.png)

![2-{5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}ethan-1-amine](/img/structure/B2465510.png)

![6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2465512.png)
![3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2465514.png)
![Ethyl 5-cinnamamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2465516.png)

![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)

![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)